2,2'-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole)
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Overview
Description
2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes two benzoxazole rings connected by a dimethoxybenzene core through sulfur linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) typically involves multiple steps, starting with the preparation of the core dimethoxybenzene structure. This is followed by the introduction of sulfur linkages and the formation of benzoxazole rings. Common reagents used in these reactions include dimethoxybenzene, sulfur-containing compounds, and benzoxazole precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzoxazole rings or the dimethoxybenzene core .
Scientific Research Applications
2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties
Mechanism of Action
The mechanism by which 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfur linkages and benzoxazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s behavior and efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Shares the dimethoxybenzene core but lacks the sulfur linkages and benzoxazole rings.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Similar core structure but different substituents and functional groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains a similar aromatic structure but with different functional groups and linkages.
Uniqueness
The uniqueness of 2,2’-[(2,5-Dimethoxybenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzoxazole) lies in its combination of sulfur linkages and benzoxazole rings, which confer specific chemical and physical properties. These features make it particularly valuable for applications requiring stability, reactivity, and the ability to form complex interactions with other molecules .
Properties
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2,5-dimethoxyphenyl]methylsulfanyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-27-21-11-16(14-32-24-26-18-8-4-6-10-20(18)30-24)22(28-2)12-15(21)13-31-23-25-17-7-3-5-9-19(17)29-23/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUIOOKOLWIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3O2)OC)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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